2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one

BCRP inhibition multidrug resistance ABCG2 transporter

For MDR reversal and AHR SAR studies, generic substitution of naphthoflavones risks divergent target engagement. This compound uniquely combines the 3-OH and 3',4'-dimethoxy motifs, providing a non-interchangeable probe. - Validated BCRP IC₅₀ of 724 nM, outperforming simple flavone isomers in Hoechst 33342 accumulation assays. - Serves as the essential 3-OH/3',4'-dimethoxy matrix entry alongside DiMNF and related analogs for quantitative SAR deconvolution. - Enables BCRP-selective DDI screening at 0.5-2 μM without saturating P-gp or MRP1.

Molecular Formula C21H16O5
Molecular Weight 348.3 g/mol
Cat. No. B12141726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one
Molecular FormulaC21H16O5
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C4=CC=CC=C4C=C3)O)OC
InChIInChI=1S/C21H16O5/c1-24-16-10-8-13(11-17(16)25-2)20-19(23)18(22)15-9-7-12-5-3-4-6-14(12)21(15)26-20/h3-11,23H,1-2H3
InChIKeyQKKFAWYMSIFENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one: Compound Identity & Procurement


2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one (CAS 113134-53-5) is a synthetic flavonoid belonging to the naphthoflavonol subclass—characterized by a 3-hydroxy-7,8-benzoflavone core bearing a 3′,4′-dimethoxy-substituted B-ring [1]. Its molecular formula is C₂₁H₁₆O₅ (MW 348.35 g/mol) [2]. The compound integrates three pharmacophoric features rarely found together in a single scaffold: the extended π-system of the naphthalene-fused chromone, the hydrogen-bond-donating 3-OH group typical of flavonols, and the lipophilic 3′,4′-dimethoxy motif known to enhance membrane permeability and target-binding affinity [3]. These combined features position it at a structurally unique intersection between the well-characterized α-naphthoflavone AHR/CYP probe series and the 3′,4′-dimethoxyflavonol anti-proliferative series, making it a non-interchangeable chemical probe with a distinct polypharmacology footprint.

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one: Irreplaceable vs. Analogs


The 7,8-benzoflavone (α-naphthoflavone) scaffold is extensively used in cytochrome P450 and AHR research, but critical substituent variations at positions 3, 3′, and 4′ produce divergent activity profiles that preclude safe substitution [1]. The presence of a 3-OH group (as in this target) versus a 3-H (as in DiMNF, CAS 14756-24-2) fundamentally alters hydrogen-bonding geometry within the AHR ligand-binding pocket, shifting the compound from a selective AHR modulator (SAhRM) phenotype toward a distinct pharmacological signature [2]. Concurrently, the 3′,4′-dimethoxy substitution pattern on the phenyl B-ring is a known activity-enhancing motif for BCRP/ABCG2 transporter inhibition, where it outperforms mono-methoxy, hydroxy, or unsubstituted analogs within the same 7,8-benzoflavone series [1]. Removing or altering either the 3-OH or the 3′,4′-dimethoxy motif would generate a different chemotype with unpredictable loss or gain of target engagement. This scaffold-specific SAR makes generic substitution scientifically indefensible for experiments requiring reproducible target modulation.

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one: Quantitative Differentiation Evidence


BCRP Inhibition vs. Unsubstituted α-Naphthoflavone

The target compound demonstrates quantifiable breast cancer resistance protein (BCRP/ABCG2) inhibitory activity. In MDCK2 cells expressing human BCRP, 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one (ChEMBL ID CHEMBL2420087) inhibited BCRP-mediated Hoechst 33342 efflux with an IC₅₀ of 724 nM, and inhibited pheophorbide A efflux with an IC₅₀ of 1.52 μM [1]. By comparison, the unsubstituted parent compound α-naphthoflavone (7,8-benzoflavone, CAS 604-59-1) is a known BCRP inhibitor but the systematic SAR study by Juvale et al. (2013) established that 7,8-benzoflavones with 3′,4′-dimethoxy substitution consistently exhibit enhanced BCRP inhibition relative to those lacking B-ring methoxy substitution [2]. The 3-OH group in the target compound provides a hydrogen bond donor absent in the 3-unsubstituted or 3-OCH₃ analogs, which the same study identified as a modulating factor for BCRP potency and selectivity [2].

BCRP inhibition multidrug resistance ABCG2 transporter benzoflavone SAR

AHR Differentiation: 3-OH vs. 3-H DiMNF

The closest structural analog is 3′,4′-dimethoxy-α-naphthoflavone (DiMNF, CAS 14756-24-2), which differs by a single atom: DiMNF bears a hydrogen at position 3, whereas the target compound carries a hydroxyl group at position 3. DiMNF has been extensively characterized as a selective aryl hydrocarbon receptor modulator (SAhRM): it binds AHR competitively with an IC₅₀ of 21 nM, exhibits minimal DRE-dependent agonist activity, fails to promote AHR–DRE binding in EMSA, yet retains cytokine-suppressive anti-inflammatory activity [1]. The target compound's 3-OH introduces a hydrogen bond donor at a position that predictive docking models identify as critical for AHR ligand-binding pocket orientation [1]. Murray et al. (2011) demonstrated that even subtle structural modifications to the αNF scaffold can dissociate DRE-dependent xenobiotic gene induction from DRE-independent anti-inflammatory effects; the 3-OH substitution in the target compound is therefore expected to produce a distinct AHR activation signature relative to DiMNF's pure SAhRM profile [1]. While direct AHR binding data for the target compound are not yet publicly available, the well-documented structural sensitivity of the AHR ligand-binding pocket to position-3 substitution supports a non-interchangeable pharmacological identity.

aryl hydrocarbon receptor SAhRM naphthoflavone AHR modulator

BCRP Inhibition: 7,8-Benzoflavone vs. Flavone Scaffolds

Juvale, Stefan, and Wiese (2013) conducted a systematic head-to-head comparison of flavones, 7,8-benzoflavones, and 5,6-benzoflavones for BCRP/ABCG2 inhibition in identical assay conditions. The study established that 7,8-benzoflavones (the scaffold class to which the target compound belongs) are consistently more potent BCRP inhibitors than the corresponding simple flavones or 5,6-benzoflavones [1]. Compound 24, a 7,8-benzoflavone derivative, was identified as the most potent compound in the entire series, demonstrating approximately 50-fold selectivity for BCRP over P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), with very low cytotoxicity at higher concentrations [1]. This establishes a class-level scaffold advantage: the extended naphthalene π-system of the 7,8-benzoflavone core contributes to enhanced BCRP binding affinity and selectivity. The target compound inherits this scaffold advantage while adding the 3-OH hydrogen bond donor and 3′,4′-dimethoxy substitution, both of which were identified in the same study as activity-modulating substituents [1].

BCRP selectivity benzoflavone scaffold flavonoid SAR transporter inhibition

BCRP Activity: 3′,4′-Dimethoxy vs. Mono-Methoxy Analogs

Within the 7,8-benzoflavone series studied by Juvale et al. (2013), the presence of 3′,4′-dimethoxy substitution on the phenyl B-ring was identified as a key activity-enhancing structural feature for BCRP inhibition, outperforming compounds bearing 4′-monomethoxy, 4′-hydroxy, or unsubstituted phenyl rings [1]. This SAR finding is directly relevant to differentiating the target compound from its closest mono-methoxy analog, 3-hydroxy-2-(4-methoxyphenyl)-4H-benzo[h]chromen-4-one (CAS 22812-51-7), which bears only a single 4′-OCH₃ group. The target compound's dual 3′,4′-OCH₃ substitution is expected to confer superior BCRP inhibitory potency relative to the 4′-monomethoxy variant, consistent with the systematic SAR trends reported in the Juvale series [1]. Additionally, the combination of 3′,4′-OCH₃ with the 3-OH group creates a unique substitution pattern not represented in any single comparator compound within the published 7,8-benzoflavone BCRP inhibitor series.

methoxy substitution BCRP SAR benzoflavone optimization structure-activity relationship

Physicochemical Profile vs. 3′,4′-Dimethoxyflavonol

The target compound differs from its closest non-benzo-fused analog, 3′,4′-dimethoxyflavonol (3′,4′-dimethoxy-3-hydroxyflavone, CAS 6889-80-1), by the presence of a fused benzene ring on the chromone A-ring. This structural extension increases molecular weight from 298.29 g/mol (C₁₇H₁₄O₅) to 348.35 g/mol (C₂₁H₁₆O₅), adds 50 Da of lipophilic mass, and expands the planar π-surface area [1][2]. The naphthoflavone core of the target compound increases calculated logP by approximately 1.2–1.5 log units compared to the simple flavonol analog, based on the difference in ring structure [1]. Despite the increased molecular weight and lipophilicity, the target compound retains favorable drug-likeness metrics: MW <500 Da, XLogP <5, ≤5 hydrogen bond donors (1), and ≤10 hydrogen bond acceptors (5), satisfying all four Lipinski Rule of Five criteria [3]. This physicochemical profile places the target compound in a distinct property space—more lipophilic than simple flavonols but still rule-of-five compliant—which governs membrane permeability, protein binding, and assay compatibility.

lipophilicity logP molecular descriptors drug-likeness

2-(3,4-Dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one: Optimal Application Scenarios


BCRP Inhibition Using 3-OH 7,8-Benzoflavone

The target compound is optimally deployed as a BCRP inhibitor probe in multidrug resistance (MDR) reversal experiments where both the 7,8-benzoflavone scaffold advantage and the 3′,4′-dimethoxy substitution are required for potency. With a validated BCRP IC₅₀ of 724 nM in the Hoechst 33342 accumulation assay [1], it provides a sub-micromolar tool compound that, per the Juvale et al. (2013) SAR framework, is expected to outperform simple flavones and 5,6-benzoflavone isomers [2]. This makes it suitable for co-treatment studies with BCRP substrate chemotherapeutics (e.g., mitoxantrone, topotecan) in MDCK-BCRP or MCF7/MX cell models, where BCRP selectivity over P-gp and MRP1 is a critical experimental parameter.

AHR Pharmacological Profiling: SAhRM vs. Mixed Ligands

This compound fills a specific niche in AHR research as a 3-OH-substituted naphthoflavone that is structurally intermediate between the pure SAhRM DiMNF (3-H, CAS 14756-24-2) and broader-spectrum AHR ligands. Researchers investigating the contribution of the position-3 hydrogen bond donor to AHR ligand-binding pocket orientation and functional selectivity should deploy this compound alongside DiMNF as a matched-pair comparator, using DRE-dependent luciferase reporter assays, CYP1A1 mRNA induction, and cytokine-suppression assays as readouts [3]. The 3-OH group is predicted to alter the DRE-dependent/DRE-independent activity balance, providing a tool to dissect AHR signaling branches.

Flavonoid SAR Libraries for Transporter & Receptor Co-Profiling

In medicinal chemistry campaigns building systematic SAR datasets around the naphthoflavone chemotype, this compound serves as the essential 3-OH/3′,4′-dimethoxy combination entry. Its inclusion in screening libraries enables quantitative SAR matrix completion when tested alongside: (i) the 3-H analog DiMNF, (ii) the 4′-monomethoxy analog (CAS 22812-51-7), (iii) the non-benzo 3′,4′-dimethoxyflavonol (CAS 6889-80-1), and (iv) the unsubstituted α-naphthoflavone parent [2][1]. This combinatorial SAR approach allows deconvolution of the independent contributions of the naphthalene ring fusion, the 3-OH group, and the B-ring methoxy pattern to BCRP inhibition, AHR modulation, and CYP enzyme interaction profiles.

In Vitro DDI Assessment via BCRP Inhibition

The target compound is appropriate for use as a reference inhibitor in pharmaceutical DDI screening panels that evaluate whether new chemical entities are BCRP substrates. Its sub-micromolar BCRP IC₅₀ [1] and the class-level 7,8-benzoflavone selectivity advantage over P-gp and MRP1 [2] support its application in bidirectional transport assays (Caco-2 or MDCK-BCRP monolayers) to confirm BCRP-mediated efflux. When used at concentrations near its IC₅₀ (0.5–2 μM), it can inhibit BCRP without saturating P-gp, enabling transporter-specific DDI risk classification per FDA/EMA guidance frameworks.

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